molecular formula C13H19BrNO3P B15169991 Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester CAS No. 650634-02-9

Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester

Cat. No.: B15169991
CAS No.: 650634-02-9
M. Wt: 348.17 g/mol
InChI Key: QCGSCPFKTKDBNY-UHFFFAOYSA-N
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Description

This compound is a dimethyl ester of a phosphonic acid derivative featuring a 4-bromophenyl group and a 1-pyrrolidinylmethyl substituent. Its structure combines a brominated aromatic ring, a pyrrolidine moiety (a five-membered amine ring), and a phosphonate ester group. The bromophenyl group may enhance lipophilicity and bioactivity, while the pyrrolidine moiety could influence stereoelectronic properties or receptor interactions .

Properties

CAS No.

650634-02-9

Molecular Formula

C13H19BrNO3P

Molecular Weight

348.17 g/mol

IUPAC Name

1-[(4-bromophenyl)-dimethoxyphosphorylmethyl]pyrrolidine

InChI

InChI=1S/C13H19BrNO3P/c1-17-19(16,18-2)13(15-9-3-4-10-15)11-5-7-12(14)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

QCGSCPFKTKDBNY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)Br)N2CCCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester typically involves the reaction of [(4-bromophenyl)-1-pyrrolidinylmethyl] with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the phosphonic ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced forms of the original compound, and substituted derivatives with different functional groups .

Scientific Research Applications

Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation and catalysis. The bromophenyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for related bromophenyl phosphonates, such as condensation of dichlorides with alcohols .
  • Biological Activity : While paraoxon and DDVP () are acetylcholinesterase inhibitors, the target compound’s pyrrolidine group may confer distinct pharmacological properties. Further studies are needed to explore this.
  • Regulatory Pathways : Analogues like dimethyl ester polymers face EPA restrictions , suggesting the need for premarket toxicity assessments.

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